molecular formula C15H14N4O3S B3011669 2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide CAS No. 1234996-39-4

2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide

Cat. No. B3011669
CAS RN: 1234996-39-4
M. Wt: 330.36
InChI Key: GGUUTYXIRZTCLK-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antimicrobial Activity

Compounds related to 2-(benzo[d]isoxazol-3-yl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)acetamide have been synthesized and evaluated for antimicrobial activity. For example, a study by Anuse et al. (2019) synthesized derivatives with potential antimicrobial properties, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial and fungal strains (Anuse et al., 2019).

Anticancer Agents

The synthesis of benzimidazole–thiazole derivatives, including structures related to the mentioned compound, has been explored for anticancer applications. Nofal et al. (2014) reported the synthesis of derivatives showing promising anticancer activity against various cancer cell lines (Nofal et al., 2014).

Heterocyclic Synthesis

The compound and its derivatives have been used in the synthesis of various heterocyclic compounds. Schmeyers and Kaupp (2002) discussed the use of thioureido-acetamides, structurally related to the compound, for synthesizing diverse heterocycles in one-pot cascade reactions (Schmeyers & Kaupp, 2002).

Corrosion Inhibition

Studies have been conducted on derivatives of this compound as potential corrosion inhibitors. Yıldırım and Çetin (2008) synthesized acetamide derivatives with promising inhibition efficiencies in acidic and mineral oil mediums (Yıldırım & Çetin, 2008).

Novel Precursors for Heterocycles

Compounds like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, structurally similar to the compound , have been synthesized as precursors for various 3,5-disubstituted benzoxazoles, indicating their potential in creating novel heterocycles (Khodot & Rakitin, 2022).

properties

IUPAC Name

2-[2-[[2-(1,2-benzoxazol-3-yl)acetyl]amino]-1,3-thiazol-4-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-16-13(20)6-9-8-23-15(17-9)18-14(21)7-11-10-4-2-3-5-12(10)22-19-11/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUUTYXIRZTCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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